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Compound of Interest

Compound Name: 3-(2-Nitroethenyl)pyridine

Cat. No.: B1310812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(2-Nitroethenyl)pyridine, also known as 3-(2-nitrovinyl)pyridine, is a heterocyclic organic

compound featuring a pyridine ring substituted with a nitroethenyl group. The pyridine scaffold

is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous

approved drugs with a wide range of biological activities, including anticancer, antimicrobial,

and enzyme inhibitory properties. The presence of the electron-withdrawing nitro group and the

conjugated ethenyl linker suggests that 3-(2-nitroethenyl)pyridine could serve as a valuable

pharmacophore or a versatile synthetic intermediate in the development of novel therapeutic

agents.

While specific and extensive research on the direct medicinal applications of 3-(2-
nitroethenyl)pyridine is limited in publicly available literature, its structural motifs are present

in various biologically active molecules. These application notes will, therefore, provide a

comprehensive overview of the potential applications of the 3-(2-nitroethenyl)pyridine
scaffold based on the activities of structurally related compounds, along with generalized

protocols and workflows relevant to its investigation in a medicinal chemistry context.

Potential Therapeutic Applications
Based on the known activities of pyridine and nitro-containing compounds, 3-(2-
nitroethenyl)pyridine and its derivatives are promising candidates for investigation in several
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therapeutic areas:

Anticancer Activity: Pyridine derivatives are known to exhibit cytotoxic effects against various

cancer cell lines. The nitro group can enhance this activity through various mechanisms,

including the induction of oxidative stress and inhibition of key cellular processes. Research

on related nitro-substituted pyridine compounds has demonstrated their potential to induce

cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity: The pyridine ring is a common feature in many antibacterial and

antifungal agents. The nitro group is also a known pharmacophore in several antimicrobial

drugs. Therefore, 3-(2-nitroethenyl)pyridine derivatives could be explored for their efficacy

against a range of microbial pathogens.

Enzyme Inhibition: The specific electronic and steric properties of the 3-(2-
nitroethenyl)pyridine scaffold may allow it to interact with the active sites of various

enzymes. For instance, pyridine-containing molecules have been investigated as inhibitors of

kinases, proteases, and other enzymes implicated in disease.

Data Presentation
As specific quantitative biological data for 3-(2-Nitroethenyl)pyridine is not readily available in

the cited literature, the following table presents representative data for structurally related

pyridine derivatives to illustrate the potential potency that could be explored for this class of

compounds.

Table 1: Representative Biological Activities of Substituted Pyridine Derivatives
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Compound
Class

Target/Assay
Cell
Line/Organism

Activity
(IC50/MIC)

Reference

Pyridino[2,3-

f]indole-4,9-

diones

Cytotoxicity
XF 498 (CNS

Tumor)
0.006 µg/ml [1]

Pyridino[2,3-

f]indole-4,9-

diones

Cytotoxicity
HCT 15 (Colon

Tumor)
0.073 µg/ml [1]

3-(Pyridine-3-

yl)-2-

oxazolidinones

Antibacterial
S. pneumoniae

(ATCC 49619)

Similar to

linezolid
[2][3]

2,3-diaryl-3H-

imidazo[4,5-

b]pyridines

Cytotoxicity K562 (Leukemia) 42-57 µmol/L [4]

1,2,4-triazole-

pyridine hybrids
Anticancer

B16F10

(Melanoma)

41.12µM to

61.11µM
[5]

Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological

evaluation of 3-(2-nitroethenyl)pyridine and its derivatives.

Protocol 1: General Synthesis of 3-(2-
Nitroethenyl)pyridine
This protocol is a standard Henry (nitroaldol) reaction followed by dehydration.

Materials:

3-Pyridinecarboxaldehyde

Nitromethane

Base (e.g., sodium hydroxide, potassium hydroxide, or an amine base like triethylamine)
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Dehydrating agent (e.g., acetic anhydride, or a strong acid catalyst with azeotropic removal

of water)

Solvents (e.g., methanol, ethanol, dichloromethane)

Procedure:

Dissolve 3-pyridinecarboxaldehyde in a suitable solvent.

Add nitromethane to the solution.

Slowly add the base catalyst at a controlled temperature (e.g., 0-25 °C).

Stir the reaction mixture until the formation of the intermediate nitroaldol adduct is complete

(monitor by TLC).

Isolate the intermediate if necessary, or proceed directly to the dehydration step.

Add the dehydrating agent to the reaction mixture.

Heat the reaction mixture if required to facilitate the elimination of water.

Monitor the reaction for the formation of the final product, 3-(2-nitroethenyl)pyridine, by

TLC or LC-MS.

Upon completion, quench the reaction and perform an aqueous workup.

Extract the product with a suitable organic solvent.

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by

column chromatography or recrystallization.

Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic potential of a compound against

cancer cell lines.
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Materials:

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

Complete cell culture medium (e.g., DMEM with 10% FBS)

3-(2-Nitroethenyl)pyridine stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Plate reader

Procedure:

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of the 3-(2-nitroethenyl)pyridine stock solution in a complete

culture medium.

Remove the old medium from the cells and add the medium containing different

concentrations of the test compound. Include a vehicle control (DMSO) and a positive control

(e.g., doxorubicin).

Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

After the incubation period, add MTT solution to each well and incubate for another 2-4

hours.

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
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Calculate the percentage of cell viability for each concentration and determine the IC50

value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth
Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound

against bacterial strains.

Materials:

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Bacterial growth medium (e.g., Mueller-Hinton Broth)

3-(2-Nitroethenyl)pyridine stock solution (in DMSO)

96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland

Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

Procedure:

Prepare serial two-fold dilutions of the 3-(2-nitroethenyl)pyridine stock solution in the broth

medium in a 96-well plate.

Add a standardized bacterial inoculum to each well.

Include a growth control (no compound) and a sterility control (no bacteria).

Incubate the plates at 37°C for 18-24 hours.

The MIC is determined as the lowest concentration of the compound that completely inhibits

visible bacterial growth.

Visualizations
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The following diagrams illustrate a general workflow for the investigation of a novel pyridine

derivative and a hypothetical signaling pathway that could be modulated by such a compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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